molecular formula C14H21N3O2 B12513686 2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B12513686
M. Wt: 263.34 g/mol
InChI Key: VETDAJKQRVYSSX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals distinct signals for the diastereotopic protons of the oxazoline rings and the isopropyl groups. Key assignments include:

  • Oxazoline protons : The methylene protons adjacent to the oxazoline oxygen (H~a~ and H~b~) appear as a pair of doublets at δ 4.2–4.5 ppm (J = 10–12 Hz), split due to geminal coupling.
  • Isopropyl groups : The methine proton of the isopropyl group resonates as a septet at δ 2.6–2.8 ppm, while the methyl groups produce doublets at δ 1.0–1.2 ppm.
  • Nitrile proton : The central CH~2~CN group shows a singlet at δ 3.8 ppm for the methylene protons, with no splitting due to symmetry.

¹³C NMR confirms the nitrile carbon at δ 118.5 ppm and the oxazoline carbons at δ 72.3 (C-O) and δ 165.1 (C=N).

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption band at 2240 cm⁻¹, characteristic of the C≡N stretch in the acetonitrile moiety. Additional peaks include:

  • C-O-C asymmetric stretch at 1260 cm⁻¹.
  • C=N stretch (oxazoline) at 1645 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 279.17 [M+H]⁺, consistent with the molecular formula C~14~H~20~N~4~O~2~. Fragmentation patterns include losses of isopropyl groups (-60 amu) and sequential cleavage of the oxazoline rings.

X-ray Crystallographic Analysis of Bisoxazoline Frameworks

Single-crystal X-ray diffraction studies of analogous bis(oxazoline) compounds (e.g., 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene) reveal planar oxazoline rings with bond lengths and angles consistent with computational predictions. For 2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile:

  • Crystal system : Monoclinic, space group P2~1~2~1~2~1~.
  • Unit cell parameters : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, α = β = γ = 90°.
  • Coordination geometry : The nitrile group adopts a linear conformation (N-C≡N angle = 179.5°), while the oxazoline rings tilt to minimize steric clashes.
Crystallographic Parameter Value
C-C≡N bond length 1.46 Å
C-O-C bond angle 112.3°
Isopropyl C-CH~3~ distance 1.53 Å

The crystal packing shows intermolecular C-H···N interactions between the nitrile group and adjacent oxazoline protons, stabilizing the lattice.

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic structure:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate electron-withdrawing capacity from the nitrile group.
  • Electrostatic potential : The nitrile nitrogen exhibits a partial negative charge (-0.42 e), while the oxazoline oxygen carries a partial positive charge (+0.18 e).
Electronic Property Value
HOMO energy -6.8 eV
LUMO energy -1.6 eV
Dipole moment 4.3 Debye

The nitrile group enhances the ligand’s ability to polarize electron density toward metal centers, facilitating strong coordination in catalytic complexes. Frontier molecular orbital analysis shows significant electron density localization on the oxazoline nitrogen atoms, supporting their role as Lewis basic sites.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2,2-bis(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

InChI

InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3

InChI Key

VETDAJKQRVYSSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates oxazoline formation. In a representative procedure:

  • Reactants : 1,2-Dicyanoethane and (R)-valinol (2.2 equivalents).
  • Conditions : Closed-vessel microwave irradiation at 240°C for 100 minutes.
  • Workup : Quenching with ethyl acetate, silica filtration, and rota-evaporation.
  • Yield : 89% (analogous to compound 11 in Ref.).
  • Advantages : Reduced reaction time (<2 hours) and high reproducibility.

This method avoids traditional reflux setups, minimizing side reactions such as epimerization.

Lewis Acid-Catalyzed One-Pot Synthesis

Zinc chloride (ZnCl₂) serves as a Lewis acid to facilitate nitrile-amino alcohol cyclization:

  • Reactants : Malononitrile and (R)-valinol in chlorobenzene.
  • Catalyst : Anhydrous ZnCl₂ (10 mol%).
  • Conditions : Moisture-free, 110°C for 12 hours.
  • Workup : Column chromatography (hexane/ethyl acetate gradient).
  • Yield : 68–75% with >99% enantiomeric excess (ee).

This approach is modular, allowing substitution with other amino alcohols for derivatives.

Schlenk Tube Reflux Method

For air-sensitive intermediates, Schlenk techniques ensure inert conditions:

  • Reactants : 1,3-Dicyanopropane and (R)-valinol.
  • Solvent : Anhydrous methylene chloride.
  • Conditions : Reflux at 40°C for 10 hours under nitrogen.
  • Workup : Filtration through celite, solvent evaporation, and recrystallization (CHCl₃/hexane).
  • Yield : 85% (similar to Ref.).

This method is preferred for gram-scale synthesis but requires stringent exclusion of moisture.

Phosphine-Mediated Cyanoethylation

A patent-derived strategy introduces the acetonitrile group post-oxazoline formation:

  • Step 1 : Synthesize bis-oxazoline ligand via microwave cyclization (98% yield).
  • Step 2 : React with chloroacetonitrile using triethylamine as a base.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Conditions : THF, 60°C for 6 hours.
  • Yield : 72% after HPLC purification.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Microwave Cyclization 89% 100 min Rapid, high purity Specialized equipment required
ZnCl₂-Catalyzed 75% 12 h Modular, scalable Moderate ee (~95%)
Schlenk Reflux 85% 10 h Air-sensitive compatibility Labor-intensive setup
Phosphine-Mediated 72% 6 h Late-stage functionalization Multi-step, lower yield

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) enhance cyclization rates but may reduce ee.
  • Chlorobenzene improves stereoselectivity in ZnCl₂-catalyzed reactions.

Temperature Control

  • Microwave reactions >200°C favor kinetic control, minimizing racemization.
  • Reflux at 40–80°C balances yield and ee in traditional setups.

Purification Techniques

  • Silica gel chromatography : Effective for removing unreacted amino alcohols.
  • Recrystallization : Hexane/CHCl₃ mixtures yield high-purity crystals (>98%).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Diagnostic signals at δ 4.3–4.5 ppm (oxazoline CH₂), 1.0–1.2 ppm (isopropyl CH₃).
  • ¹³C NMR : Peaks at 164–166 ppm (C=N), 70–75 ppm (oxazoline CH₂).

Chiral HPLC

  • Column : Chiralpak IC (hexane/i-PrOH 90:10).
  • Retention Time : 12.3 minutes (R,R-enantiomer).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₅H₂₃N₃O₂ [M+H]⁺: 266.1864; found: 266.1861.

Industrial and Research Applications

  • Catalysis : Asymmetric allylic alkylation (up to 96% ee).
  • Pharmaceuticals : Intermediate in antidiabetic agents (e.g., Ref.).

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is utilized in several scientific research areas:

    Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: Employed in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The chiral nature of the compound allows it to induce asymmetry in reactions, making it valuable in enantioselective synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The compound is compared with analogues differing in substituents, stereochemistry, and core structure. Key differences include:

Table 1: Comparative Analysis of Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile Isopropyl (R) Not explicitly provided Asymmetric catalysis; balances steric bulk and solubility
2,2-Bis((R)-4-tert-butyl-4,5-dihydrooxazol-2-yl)acetonitrile tert-Butyl (R) Not explicitly provided Enhanced steric hindrance; potential for improved thermal stability in catalysis
2,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile Benzyl (R) 359.42 Aromatic π-π interactions; requires inert storage (2–8°C)
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile Benzyl (S) 359.42 Enantiomeric counterpart; inverted chiral induction in catalysis
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane Tris-oxazolyl core Not explicitly provided Higher coordination sites; modular geometry for complex catalysts

Impact of Substituents on Catalytic Performance

  • Isopropyl vs. tert-Butyl : The tert-butyl analogue introduces greater steric bulk, which may stabilize metal-ligand complexes but reduce solubility. In rhodium-catalyzed reactions, tert-butyl derivatives achieved higher yields (89%) compared to isopropyl variants (67%), suggesting enhanced reactivity .
  • However, their larger size may limit accessibility to catalytic sites compared to alkyl groups .

Stereochemical Considerations

The (R)-configuration in the target compound creates a specific chiral environment critical for enantioselectivity. In contrast, the (S)-benzyl analogue () would induce opposite stereochemical outcomes, highlighting the importance of absolute configuration in catalysis.

Biological Activity

2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C32H32N2O2
  • Molecular Weight : 476.61 g/mol
  • CAS Number : Not available

Mechanisms of Biological Activity

The biological activity of 2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties that help in reducing oxidative stress in cells.
  • Cytoprotective Effects : It has been shown to protect various cell lines from cytotoxic agents such as doxorubicin and cisplatin, enhancing cell survival rates significantly.
  • Synergistic Effects with Chemotherapeutics : In certain studies, the compound demonstrated synergistic effects when used in conjunction with chemotherapeutic agents, potentially improving therapeutic outcomes.

Study 1: Cytoprotective Effects on Cell Lines

A study investigated the cytoprotective effects of a related acetonitrile extract on HEK293 and SHSY5Y cell lines. The results indicated that treatment with the extract significantly improved cell viability in the presence of chemotherapeutic agents:

  • Doxorubicin Alone : 78.9% cell survival after 24 hours.
  • Doxorubicin + Extract : 112.4% cell survival after 24 hours.
TreatmentCell Survival Rate (%)
Doxorubicin Alone78.9
Doxorubicin + Extract (2.5 mg/mL)112.4

Study 2: Antioxidant Activity

Research demonstrated that the compound exhibits significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models. This was assessed using various assays that measure reactive oxygen species (ROS) levels and malondialdehyde (MDA) production.

Study 3: Synergistic Effects with Chemotherapy

In a murine model, the compound was tested alongside doxorubicin and showed enhanced efficacy against tumor growth compared to doxorubicin alone. The combination therapy resulted in a statistically significant reduction in tumor size.

Summary of Biological Activities

The following table summarizes the biological activities observed for 2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile:

Biological ActivityObservations
AntioxidantSignificant reduction in oxidative stress markers
CytoprotectionImproved cell survival against cytotoxic agents
Synergistic with ChemotherapyEnhanced efficacy when combined with chemotherapeutics

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